Nitroethylene
Overview
Description
Nitroethylene, also known as nitroethene, is a liquid organic compound with the chemical formula C₂H₃NO₂. It is the simplest nitroalkene, characterized by an unsaturated carbon chain with at least one double bond and a nitro group (NO₂). This compound is a highly reactive compound and serves as a useful intermediate in the production of various other chemicals .
Mechanism of Action
Target of Action
Nitroethylene, also known as nitroethene, is a liquid organic compound with the formula C2H3NO2 . It is the simplest nitroalkene, which are unsaturated carbon chains with at least one double bond and a NO2 functional group . This compound serves as a useful intermediate in the production of various other chemicals . As a very electron-deficient molecule, this compound usually acts as the electrophile in reactions .
Mode of Action
This compound is capable of reacting spontaneously at temperatures as low as -100 °C, often as endothermic reactions . Common reactions for this molecule are cycloadditions, radical additions, and nucleophilic additions . This compound can act at the 2π electron source in a [4+2] cycloaddition . The nitro group in the molecule serves as an electron-withdrawing group that makes the molecule a good candidate as a dienophile . It readily forms an adduct with cyclopentadiene, spiroheptadiene, and their derivatives in a [4+2] cycloaddition . Nitroethene can react at the 2π electron source in a [3+2] cycloaddition with nitrones .
Biochemical Pathways
It’s known that this compound derivatives are valuable precursors in organic synthesis . They allow the stereoselective preparation of oximes, amines, nitrile N-oxides, and many other molecular systems . The electrophilic activation of the ethylene moiety as a consequence of the presence of the strong electron-withdrawing nitro group allows the easy synthesis of a wide range of functionalized four-, five- and six-membered carbo- and heterocycles .
Pharmacokinetics
It’s known that this compound is a stable reagent and holds promise as a useful and reactive synthon . This compound can be prepared in 20-25-g lots, and standard, refrigerated solutions in common solvents provide a good and ready source of the reagent .
Result of Action
The result of this compound’s action is the formation of various other chemicals. For example, it readily forms an adduct with cyclopentadiene, spiroheptadiene, and their derivatives in a [4+2] cycloaddition . Nitroethene can react at the 2π electron source in a [3+2] cycloaddition with nitrones .
Action Environment
This compound is extremely reactive, even at low temperatures . It readily decomposes at room temperature . It has been found to be stable as a standard solution in benzene for at least 6 months when stored in a refrigerator (-10 °c) . This suggests that the stability and efficacy of this compound can be influenced by environmental factors such as temperature and the type of solvent used.
Biochemical Analysis
Biochemical Properties
Nitroethylene has a dipole moment from the electron withdrawing nitro group present in the molecule, even though it is a neutral species . As a result, it is soluble in water and non-polar solvents . This compound is extremely reactive, even at low temperatures . It readily decomposes at room temperature . It has been found to be stable as a standard solution in benzene for at least 6 months when stored in a refrigerator (-10°C)
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity as an electrophile in reactions . This compound is capable of reacting spontaneously at temperatures as low as -100°C, often as endothermic reactions . Common reactions for this molecule are cycloadditions, radical additions, and nucleophilic additions . This compound can act at the 2π electron source in a [4+2] cycloaddition .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitroethylene can be synthesized through several methods:
Reaction of Nitromethane with Formaldehyde: This method involves reacting nitromethane with formaldehyde or paraformaldehyde to form 2-nitroethanol, which then undergoes an E2 acid-catalyzed dehydration reaction to produce this compound.
Thermal Dehydration of 2-Nitroethanol: Another method involves the thermal dehydration of 2-nitroethanol in the presence of phthalic anhydride.
Industrial Production Methods
In industrial settings, this compound is typically produced in large quantities by the aforementioned methods. The compound is often stored as a standard solution in common solvents like benzene, which helps maintain its stability for extended periods when refrigerated .
Chemical Reactions Analysis
Nitroethylene is a very electron-deficient molecule, making it highly reactive. It primarily acts as an electrophile in various reactions. Some common reactions include:
Cycloadditions: this compound can participate in [4+2] cycloaddition reactions with dienes like cyclopentadiene and spiroheptadiene, forming adducts.
Radical Additions: this compound can react with radicals to form addition products.
Nucleophilic Additions: Due to its electron-deficient nature, this compound readily undergoes nucleophilic addition reactions.
Scientific Research Applications
Nitroethylene has several applications in scientific research:
Organic Synthesis: It is used as a reactive synthon in organic synthesis, particularly in the formation of complex molecules through cycloaddition and Michael addition reactions.
Pharmaceuticals: This compound derivatives are explored for their potential use in the synthesis of pharmaceutically relevant compounds.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
Nitroethylene can be compared with other nitroalkenes, such as:
2-Nitropropene: Similar to this compound, 2-nitropropene is highly reactive and participates in similar addition reactions.
β-Nitrostyrene: This compound also undergoes addition reactions, but the presence of a phenyl group can affect its reactivity and the types of products formed.
This compound’s simplicity and high reactivity make it unique among nitroalkenes, allowing it to serve as a versatile intermediate in various chemical reactions.
Properties
IUPAC Name |
1-nitroethene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO2/c1-2-3(4)5/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMXALUWKZHYOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26618-70-2 | |
Record name | Ethene, nitro-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26618-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0075235 | |
Record name | 1-Nitroethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3638-64-0 | |
Record name | Ethene, nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3638-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethene, nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003638640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Nitroethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Nitroethene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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